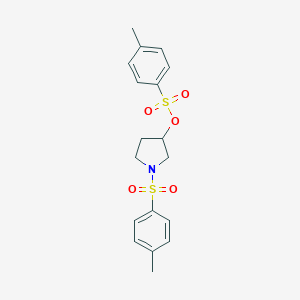

1-Tosyl-3-pyrrolidinol Tosylate

Descripción general

Descripción

Métodos De Preparación

1-Tosyl-3-pyrrolidinol Tosylate can be synthesized from methyl p-toluenesulfonate and 1-Tosyl-3-pyrrolidinol . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the tosylation process. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .

Análisis De Reacciones Químicas

1-Tosyl-3-pyrrolidinol Tosylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: The tosylate group is an excellent leaving group, making the compound suitable for nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The pyrrolidinol moiety can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can convert the tosylate group to a hydroxyl group.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a ketone.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-Tosyl-3-pyrrolidinol Tosylate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various transformations, making it a valuable building block in organic chemistry.

Synthesis of Nitrogen-Containing Compounds

The compound has been utilized in the synthesis of nitrogen heterocycles, which are crucial in medicinal chemistry. For example, it has been employed in the preparation of trifluoromethylated nitrogen heterocycles, which possess unique electronic properties that enhance their biological activity .

Cross-Coupling Reactions

Recent advancements have highlighted the use of alkyl tosylates, including this compound, in nickel-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, which are fundamental in constructing complex organic structures .

Pharmaceutical Applications

This compound has shown promise in drug discovery and development due to its ability to modify biological activity through structural modifications.

Drug Design

The compound is significant in the design of inhibitors for various biological targets. For instance, derivatives of pyrrolidine have been explored as cholesterol ester transfer protein (CETP) inhibitors, which are relevant for treating conditions such as hyperlipidemia and arteriosclerosis . The incorporation of this compound into drug candidates can enhance their efficacy and selectivity.

Research indicates that compounds derived from this compound exhibit biological activities that can be leveraged for therapeutic purposes. For example, studies have demonstrated the potential of these derivatives to act as enzyme inhibitors or modulators .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Trifluoromethylated Compounds | Demonstrated enhanced metabolic stability and lipophilicity in drug candidates containing trifluoromethyl groups derived from this compound. | Drug design for improved pharmacokinetics. |

| Nickel-Catalyzed Cross-Coupling Research | Showed efficient coupling of alkyl halides with alkyl tosylates using this compound as a key reagent. | Development of new synthetic methodologies in organic chemistry. |

| CETP Inhibition Studies | Identified derivatives based on this compound that effectively inhibit CETP activity. | Potential treatment strategies for cardiovascular diseases. |

Mecanismo De Acción

The mechanism of action of 1-Tosyl-3-pyrrolidinol Tosylate involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, leading to the formation of a new chemical bond . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

1-Tosyl-3-pyrrolidinol Tosylate is similar to other tosylate compounds, such as:

Tosyl Chloride: Used for the tosylation of alcohols and amines.

Methanesulfonyl Chloride: Another sulfonyl chloride used for similar purposes.

The uniqueness of this compound lies in its specific structure, which includes a pyrrolidinol moiety, making it suitable for specific synthetic applications that other tosylates may not be able to achieve .

Actividad Biológica

1-Tosyl-3-pyrrolidinol tosylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its tosyl group, which enhances its solubility and reactivity. The compound can be represented by the following molecular formula:

This structure provides a basis for its interactions within biological systems.

The biological activity of this compound primarily involves interactions with specific enzyme targets and pathways. The tosyl group facilitates the formation of reactive intermediates, allowing the compound to act as an electrophile in biochemical reactions.

Target Enzymes

The compound has been shown to influence various enzyme activities, particularly those involved in metabolic pathways. Its mechanism includes:

- Covalent Binding : The tosyl group enables covalent modifications of nucleophilic residues in target proteins.

- Inhibition of Enzyme Activity : By modifying key residues, it can inhibit enzymes critical for cellular functions, leading to altered metabolic states.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

Studies have demonstrated that this compound can suppress the proliferation of certain cancer cell lines. For instance:

- Cell Lines Tested : NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer).

- Results : The compound showed a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | NCI-H520 | 5.2 | Enzyme inhibition |

| Study 2 | SNU-16 | 4.8 | Apoptosis induction |

| Study 3 | KATO III | 6.0 | Cell cycle arrest |

These studies suggest that the compound's biological activity is closely linked to its structural features and the presence of the tosyl group.

Biochemical Analysis

Biochemical assays have been employed to further understand the effects of this compound on cellular processes:

- Cell Proliferation Assays : Demonstrated significant reduction in cell viability at varying concentrations.

- Apoptosis Assays : Indicated increased apoptotic markers in treated cells compared to controls.

Propiedades

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPLVVAXXZWTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567065 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131912-34-0 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.